molecular formula C24H25NO6 B2407098 Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate CAS No. 637751-92-9

Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate

Cat. No.: B2407098
CAS No.: 637751-92-9
M. Wt: 423.465
InChI Key: RMWJKGQDKNLFHN-UHFFFAOYSA-N
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Description

Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate is a chemical compound known for its versatile properties, making it valuable in scientific research. This compound is used to study various biological processes and drug development.

Properties

IUPAC Name

ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)chromen-3-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-2-29-24(28)16-6-8-17(9-7-16)31-21-15-30-23-18(22(21)27)10-11-20(26)19(23)14-25-12-4-3-5-13-25/h6-11,15,26H,2-5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWJKGQDKNLFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate involves several steps. One common method includes the reaction of substituted 4-formylcoumarin, ethyl acetoacetate, hydrazine hydrate, and malononitrile or ethylcyanoacetate in the presence of catalytic amounts of sodium hydroxide . The reaction conditions typically involve refluxing the mixture in a suitable solvent, such as methanol, under controlled temperatures to ensure the desired product is formed.

Chemical Reactions Analysis

Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens or nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity
Research indicates that derivatives of chromene compounds, including Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate, exhibit notable antimicrobial properties. Such compounds are being investigated for their potential in treating bacterial infections due to their ability to disrupt microbial cell walls or inhibit essential metabolic pathways .

1.2 Anticancer Properties
Studies have shown that chromene derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This compound may enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer cell pathways, making it a candidate for further oncological research .

1.3 Neurological Effects
The piperidylmethyl group in this compound suggests potential neuroprotective effects. Research into similar compounds has indicated that they may help in conditions like epilepsy or neurodegenerative diseases by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress .

Material Science Applications

2.1 Organogel Formation
this compound can serve as an organogelator, a substance that forms gels in organic solvents. This property is useful in environmental applications, such as oil spill remediation, where the compound can absorb and immobilize hydrocarbons effectively .

2.2 Polymer Chemistry
In polymer science, this compound can be utilized as a plasticizer or modifier to enhance the mechanical properties of polymers. Its incorporation into polymer matrices may improve flexibility and durability, making it suitable for various industrial applications.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compound .

Case Studies

Study Focus Findings
Case Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Case Study 2Organogel ApplicationsEffective in absorbing oil spills with high efficiency due to gel formation properties.
Case Study 3Neuroprotective EffectsSuggested potential benefits in neurodegenerative disease models through modulation of oxidative stress pathways.

Mechanism of Action

The mechanism of action of Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to altered cellular processes. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. Additionally, it can interact with DNA gyrase, affecting bacterial replication and making it useful as an antibacterial agent .

Comparison with Similar Compounds

Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

    Coumarin derivatives: These compounds share the coumarin backbone but differ in their substituents, leading to varied biological activities.

    Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological properties, including antiviral and anticancer activities.

The uniqueness of this compound lies in its combination of the chromen and benzoate moieties, which contribute to its specific chemical and biological properties.

Biological Activity

Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate is a synthetic compound that belongs to the class of chromen derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will detail its biological activity, including relevant case studies, research findings, and data tables that summarize its effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H24NO5\text{C}_{20}\text{H}_{24}\text{N}\text{O}_5

This structure includes a chromen core with various functional groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that chromen derivatives could scavenge free radicals effectively, suggesting a protective role against oxidative damage .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against a range of pathogens. In vitro assays revealed that this compound inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective concentrations for inhibiting bacterial growth .

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory properties of this compound. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antioxidant Efficacy : A comparative study evaluated the antioxidant capacity of various chromen derivatives, including this compound. Results indicated a significant reduction in lipid peroxidation markers in treated groups compared to controls (p < 0.05) .
  • Antimicrobial Testing : A comprehensive screening of antimicrobial activity was conducted on several derivatives where this compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .
  • Inflammation Model : In a model of acute inflammation induced by carrageenan, treatment with the compound significantly reduced paw edema compared to untreated controls (p < 0.01), indicating strong anti-inflammatory effects .

Data Summary

Biological ActivityObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialMIC = 32 µg/mL against S. aureus
Anti-inflammatoryReduced paw edema in models

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